N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide: is a complex organic compound with a unique structure that includes various functional groups such as tert-butyl, chloro, ethoxy, methoxyanilino, and phenoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:
Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds such as 2-chloro-6-ethoxy-4-[(4-methoxyanilino)methyl]phenol.
Acylation Reaction: The intermediate compounds undergo acylation reactions with tert-butyl acetamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Processing: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A compound with a similar tert-butyl group but different functional groups and applications.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid moieties but varying substituents and properties.
Uniqueness
N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H29ClN2O4 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-chloro-6-ethoxy-4-[(4-methoxyanilino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C22H29ClN2O4/c1-6-28-19-12-15(13-24-16-7-9-17(27-5)10-8-16)11-18(23)21(19)29-14-20(26)25-22(2,3)4/h7-12,24H,6,13-14H2,1-5H3,(H,25,26) |
InChI Key |
QQDFSZHKYZEPCX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)OC)Cl)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)OC)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.